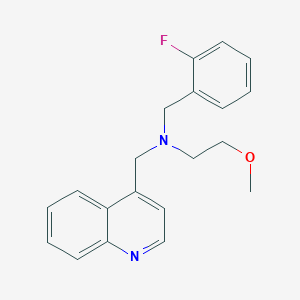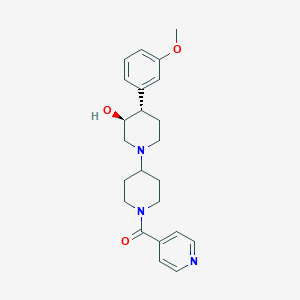![molecular formula C13H11N3O4 B4533870 (5S)-5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B4533870.png)
(5S)-5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "(5S)-5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone" often involves one-pot condensation reactions. For example, a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes leads to the formation of novel bicyclic systems featuring the 1,2,4-oxadiazol-5-yl pyrrolidin-2-one structure (Kharchenko et al., 2008). These syntheses underscore the complexity and versatility of approaches in generating these compounds.
Molecular Structure Analysis
The molecular structure of compounds like "(5S)-5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone" is typically confirmed through various spectroscopic methods including IR, 1H NMR, and mass spectrometry. For instance, compounds synthesized through one-pot reactions have their structures confirmed by these methods, providing insight into their molecular frameworks and confirming the presence of the intended functional groups (Kharchenko et al., 2008).
Chemical Reactions and Properties
The chemical behavior of these compounds is influenced by the presence of the 1,2,4-oxadiazole ring and the pyrrolidinone moiety. These functional groups contribute to the compounds' reactivity, allowing for further chemical modifications and transformations. For example, the oxadiazole ring is known for its involvement in various biological activities, which is often a focus of synthetic modification to explore new biological effects.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical applications. While specific data for "(5S)-5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone" might not be readily available, related compounds exhibit a range of physical properties that can be influenced by subtle changes in molecular structure. These properties are important for determining the compounds' suitability for further development in various fields.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential biological activity, are central to understanding the utility and application of these compounds. The 1,2,4-oxadiazole core, in particular, is associated with a broad range of biological activities, which can be modulated by modifications at various positions around the core structure. Studies often explore these properties through experimental and theoretical methods to predict biological activity and optimize chemical reactivity for specific applications.
For detailed studies and further exploration of these compounds' synthesis, structure, and properties, refer to the research by Kharchenko et al. (2008) (source).
Propiedades
IUPAC Name |
(5R)-5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-11-4-2-8(14-11)13-15-12(16-20-13)7-1-3-9-10(5-7)19-6-18-9/h1,3,5,8H,2,4,6H2,(H,14,17)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRAESTVBHGFEX-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{(2S,4R)-4-(dimethylamino)-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]pyrrolidin-2-yl}methanol](/img/structure/B4533806.png)
![1'-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4533808.png)

![6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B4533824.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,6-trimethylquinoline-3-carboxamide](/img/structure/B4533837.png)
![3-(3-fluorophenyl)-5-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4533847.png)
![8-(2-methoxy-6-methylbenzoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4533853.png)
![3-({4-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-1-indanone](/img/structure/B4533861.png)
![methyl 1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-L-prolinate](/img/structure/B4533869.png)
![3-chloro-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4533875.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B4533877.png)
![(2,1,3-benzoxadiazol-4-ylmethyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B4533879.png)
![(1R,9aR)-1-({methyl[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4533890.png)